5-Chloro-1,3,3-trimethylindoline
Overview
Description
5-Chloro-1,3,3-trimethylindoline is a chemical compound with the molecular formula C12H14ClN . It is used for research purposes .
Synthesis Analysis
5-Chloro-1,3,3-trimethylindoline undergoes regiospecific 1,3-dipolar cycloaddition reaction with arylnitriloxydes and N-phenylarylnitrilimines . It has been used in the synthesis of 5′,6-dichloro-1′,3′,3′-trimethylspiro [2 H -1-benzopyran-2,2′-indoline] .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3,3-trimethylindoline is represented by the SMILES string: CN1C(=C)C©©c2cc(Cl)ccc12 .Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound undergoes regiospecific 1,3-dipolar cycloaddition reaction with arylnitriloxydes and N-phenylarylnitrilimines .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.083 g/mL at 25 °C (lit.) . Its refractive index is 1.594 (lit.) .Scientific Research Applications
X-ray Crystal Structure and Cation Binding Properties
5-Chloro-1,3,3-trimethylindoline has been utilized in synthesizing new compounds with interesting properties. For instance, Wong et al. (2018) synthesized a phthalide-fused indoline derivative, which demonstrated selective and sensitive binding to Sn2+ metal cations. This compound could potentially have applications in metal ion detection and separation processes (Wong, Latip, Hassan, & Hasbullah, 2018).
Crystal Structure, Hirshfeld Analysis, and DFT Study
Another study by Sapari et al. (2019) reported the coupling of 5-chloro-1,3,3-trimethylindoline with 6-formyl-2,3-dimethoxy benzoic acid to yield a compound with an indoline system. This research explored the molecular structure, including Hirshfeld surface analysis and density functional theory (DFT) study, which provides valuable insights for the development of new organic materials (Sapari, Zakariah, Jilani, Wong, Ngatiman, & Hasbullah, 2019).
Anticholinesterase Activity
In 1991, Lieske et al. investigated the anticholinesterase activity of compounds derived from 5-chloro-1,3,3-trimethylindoline. This study has implications for therapeutic applications, potentially in treating diseases related to cholinergic dysfunction (Lieske, Gepp, Clark, Meyer, Blumbergs, & Tseng, 1991).
Photoprocesses in Indodicarbocyanine Dyes
Chibisov et al. (1996) explored the effects of substituents in polymethine chains on photoprocesses in indodicarbocyanine dyes, which included derivatives of 5-chloro-1,3,3-trimethylindoline. Such studies are crucial for the development of new materials for optical applications and photodynamic therapy (Chibisov, Zakharova, & Görner, 1996).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1,3,3-trimethyl-2H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGXIVJAAXTXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507337 | |
Record name | 5-Chloro-1,3,3-trimethyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3,3-trimethylindoline | |
CAS RN |
66113-37-9 | |
Record name | 5-Chloro-1,3,3-trimethyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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